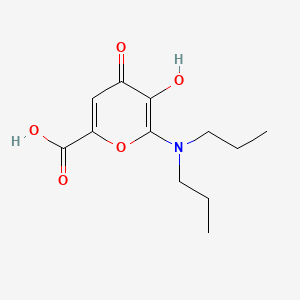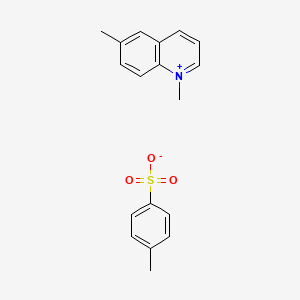
Benzoic acid, 4-((aminoiminomethyl)amino)-, 2,5-dichlorophenyl ester, monomethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-((aminoiminomethyl)amino)-, 2,5-dichlorophenyl ester, monomethanesulfonate is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a benzoic acid moiety, an aminoiminomethyl group, and a 2,5-dichlorophenyl ester. The monomethanesulfonate part of the compound adds to its solubility and stability, making it a valuable substance in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-((aminoiminomethyl)amino)-, 2,5-dichlorophenyl ester, monomethanesulfonate typically involves multiple steps. The initial step often includes the esterification of benzoic acid with 2,5-dichlorophenol under acidic conditions. This is followed by the introduction of the aminoiminomethyl group through a series of nucleophilic substitution reactions. The final step involves the addition of the monomethanesulfonate group to enhance the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and substitution reactions using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-((aminoiminomethyl)amino)-, 2,5-dichlorophenyl ester, monomethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions are common, especially at the aminoiminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, amines, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzoic acid, 4-((aminoiminomethyl)amino)-, 2,5-dichlorophenyl ester, monomethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-((aminoiminomethyl)amino)-, 2,5-dichlorophenyl ester, monomethanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The aminoiminomethyl group plays a crucial role in its binding affinity, while the 2,5-dichlorophenyl ester enhances its stability and solubility. The monomethanesulfonate group further aids in its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds like methyl benzoate and ethyl benzoate share structural similarities but differ in their functional groups.
Phenyl esters: Compounds such as phenyl acetate and phenyl propionate have similar ester functionalities but lack the aminoiminomethyl group.
Chlorinated aromatic compounds: Compounds like 2,4-dichlorophenol and 2,6-dichlorobenzoic acid have similar chlorination patterns but differ in their overall structure.
Uniqueness
The uniqueness of Benzoic acid, 4-((aminoiminomethyl)amino)-, 2,5-dichlorophenyl ester, monomethanesulfonate lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the aminoiminomethyl group, along with the 2,5-dichlorophenyl ester and monomethanesulfonate, makes it a versatile compound with diverse applications.
Properties
CAS No. |
111884-43-6 |
|---|---|
Molecular Formula |
C15H15Cl2N3O5S |
Molecular Weight |
420.3 g/mol |
IUPAC Name |
(2,5-dichlorophenyl) 4-(diaminomethylideneamino)benzoate;methanesulfonic acid |
InChI |
InChI=1S/C14H11Cl2N3O2.CH4O3S/c15-9-3-6-11(16)12(7-9)21-13(20)8-1-4-10(5-2-8)19-14(17)18;1-5(2,3)4/h1-7H,(H4,17,18,19);1H3,(H,2,3,4) |
InChI Key |
OATVYKDDXIDZPQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=CC=C1C(=O)OC2=C(C=CC(=C2)Cl)Cl)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


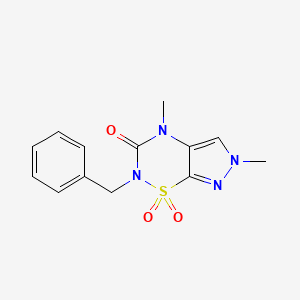
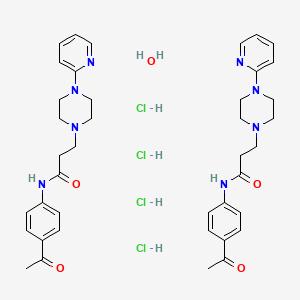
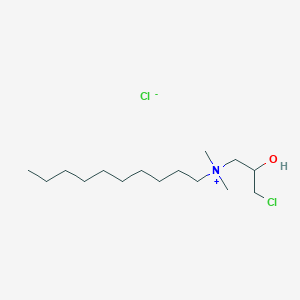
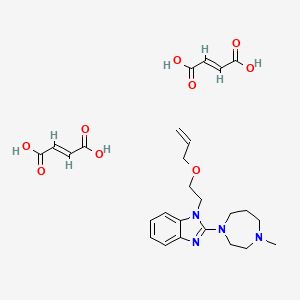

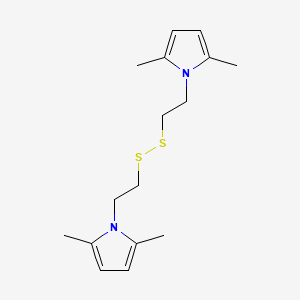

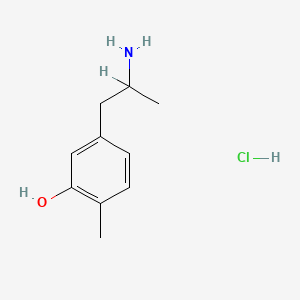
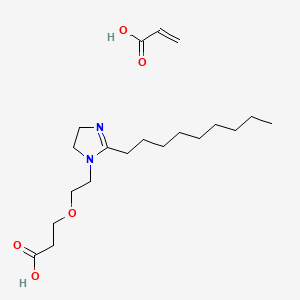
![thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-2-hydroxy-4-[[(2S)-2-[[(2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl]amino]propanoyl]amino]-5-phenyl-pentyl]carbamate](/img/structure/B12744057.png)


